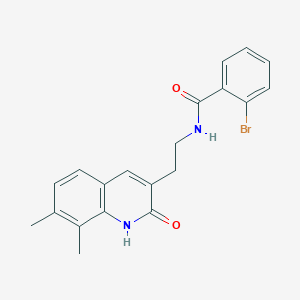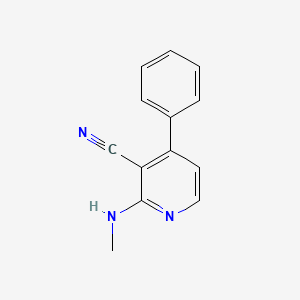![molecular formula C19H17BrO5S B2396361 3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one CAS No. 893788-78-8](/img/structure/B2396361.png)
3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . It also has a sulfonyl group attached to a bromophenyl group, which is a common component in various organic compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through electrophilic aromatic substitution . This involves the reaction of arenes with electrophiles, leading to the substitution of a hydrogen atom on the aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-2-one group would contribute a bicyclic structure, while the bromophenyl sulfonyl group would add additional complexity .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the bromine atom on the bromophenyl group could potentially be substituted in a nucleophilic aromatic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the bromine atom could potentially increase the compound’s density and boiling point .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Properties
Several derivatives of 4-Chloro-chromen-2-one, a compound structurally related to 3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one, have been synthesized and shown to exhibit bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Klebsiella (Behrami, 2014).
Another research synthesized new 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and subjected them to oxidation to obtain 3-(phenylsulfonyl)-4-hydroxy-2H-chromen-2-ones. These compounds demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Rajesha et al., 2011).
Unique Synthesis and Structural Insights
A study involving the synthesis of biscoumarins catalyzed by an acidic ionic liquid unexpectedly produced a tetracyclic compound closely related to this compound, offering insights into novel synthetic pathways and structural characteristics of these compounds (Tavakoli-Hoseini et al., 2011).
Further Applications in Synthesis
Additional studies have focused on the synthesis of various derivatives of 2H-chromen-2-ones, revealing the versatile chemical nature and potential applications of these compounds in different scientific domains. For example, the base-mediated cyclocondensation of salicylaldehydes and 2-bromoallyl sulfones led to the synthesis of 3-sulfonylchromene derivatives (Kumar et al., 2015), and the copper(II) acetate mediated synthesis of 3-sulfonyl-2-aryl-2H-chromenes demonstrated a high-yielding method for creating these compounds (Chang et al., 2019).
Mecanismo De Acción
Mode of Action
It is known that sulfonyl chloride groups, such as the one present in this compound, are often used as activating agents in the synthesis of various biochemical compounds . They can form sulfonyl derivatives with amines and alcohols, which may suggest potential interactions with these types of molecules .
Biochemical Pathways
The compound’s bromobenzenesulfonyl moiety has been used in the synthesis of various bioactive molecules, suggesting that it may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-6-tert-butyl-8-hydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO5S/c1-19(2,3)12-8-11-9-16(18(22)25-17(11)15(21)10-12)26(23,24)14-6-4-13(20)5-7-14/h4-10,21H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQNLEMRRZVIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-2,5-dimethylbenzamide](/img/structure/B2396278.png)
![2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole](/img/structure/B2396279.png)

![2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2396283.png)
![7-(4-fluorobenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2396287.png)

![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile](/img/structure/B2396291.png)

![(E)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2396293.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2396295.png)
![5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2396296.png)

![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2396301.png)